molecular formula C9H10N2O B1330224 1-(2-Hydroxyethyl)benzimidazole CAS No. 6340-03-0

1-(2-Hydroxyethyl)benzimidazole

Cat. No. B1330224
CAS RN: 6340-03-0
M. Wt: 162.19 g/mol
InChI Key: DJRLXHBFATVHJX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)benzimidazole is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities, including antihistaminic, antibacterial, and antiproliferative properties. The structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring, and the substitution at the 1-position with a 2-hydroxyethyl group can significantly influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic activity were prepared using a series of reactions that highlighted the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position for potent activity . Similarly, 1-hydroxymethylbenzimidazole was synthesized by reacting benzimidazole with formaldehyde, followed by arylsulfonylation, which resulted in an unexpected deformylation . These methods demonstrate the reactivity of the benzimidazole core and the potential for diverse substitutions to create compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic and computational techniques. For example, 2-chloromethyl-1H-benzimidazole hydrochloride was characterized by X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, revealing its crystalline structure and intermolecular hydrogen bonding . Density functional theory (DFT) calculations have been employed to understand the molecular structure and electronic properties of benzimidazole derivatives, which can be correlated with their biological activities .

Chemical Reactions Analysis

Benzimidazole derivatives undergo a variety of chemical reactions that can modify their structure and enhance their biological properties. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole involved hydroxymethylation, cyclization, chloromethylation, and Gabriel reaction, leading to a compound with high fluorescence quantum yield and large Stokes shift . The reactivity of the benzimidazole core allows for the introduction of different functional groups, which can be strategically used to synthesize compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyethyl groups can affect the compound's solubility, stability, and reactivity. The absorption spectra of benzimidazole derivatives can show bathochromic shifts depending on the pH and the nature of the substituents, indicating their dipolar nature . The antimicrobial activity of benzimidazole derivatives has been linked to their planarity, symmetry, and the presence of nucleophilic groups, which are advantageous for high activity . Additionally, the antiproliferative activity of certain benzimidazole derivatives against cancer cell lines has been observed, suggesting their potential as therapeutic agents .

Scientific Research Applications

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The synthesis of benzimidazole derivatives has attracted much attention from chemists .

In the field of agriculture, benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Benzimidazole and its derivatives, including “1-(2-Hydroxyethyl)benzimidazole”, have a wide range of applications in various fields . Here are some additional applications:

  • Materials Chemistry : Benzimidazole derivatives are used in the development of various materials due to their unique chemical properties .
  • Electronics : In the field of electronics, benzimidazole derivatives are used in the manufacture of certain types of electronic devices .
  • Technology : Benzimidazole derivatives are used in various technological applications, including the development of new technologies .
  • Dyes and Pigments : Benzimidazole derivatives are used in the production of various dyes and pigments .
  • Agriculture : As mentioned earlier, benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Benzimidazole and its derivatives, including “1-(2-Hydroxyethyl)benzimidazole”, have a wide range of applications in various fields . Here are some additional applications:

  • Pharmaceuticals : Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
  • Organic Synthesis : The synthesis of benzimidazole derivatives has attracted much attention from chemists . Numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .
  • Catalysis : Some 2-aminobenzimidazoles proved useful for acid/base catalysis .
  • Antifilarial Activity : Certain carbamate derivatives of 2-aminobenzimidazoles have been synthesized for their significant antifilarial activity in vivo .
  • Therapeutic Agents : Optimization of benzimidazole-based structures has resulted in marketed drugs, e.g. omeprazole and pimobendan which are used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure respectively .

Safety And Hazards

Safety information for 1-(2-Hydroxyethyl)benzimidazole indicates that it may be harmful if swallowed or if it comes into contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

Benzimidazoles, including 1-(2-Hydroxyethyl)benzimidazole, continue to attract biomedical research attention due to their wide range of pharmacological properties . Future research may focus on developing new synthetic methods for benzimidazole derivatives and exploring their potential applications in various therapeutic areas .

properties

IUPAC Name

2-(benzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRLXHBFATVHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281210
Record name 2-(1H-Benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)benzimidazole

CAS RN

6340-03-0
Record name 1-(2-Hydroxyethyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzimidazoleethanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)benzimidazole
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a flask were added 2.3 g benzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 1.0 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 4.0 g 2-Todoethanol were added and the mixture was heated to 50 C for 16 hours. The mixture was quenched slowly with 50 ml water, extracted twice with ethyl acetate and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 25% methanol in ethyl acetate. A solid was obtained that was dissolved in a hot mixture of 10% methanol in ethyl acetate, cooled, filtered and dried giving 1.4 g white solid.
Quantity
2.3 g
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reactant
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40 mL
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1 g
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Synthesis routes and methods II

Procedure details

A mixture of 118 g of benzimidazole, 48.5 g of ethylene oxide, and 400 g of N,N-dimethylacetamide was heated and stirred in an autoclave at 100° C. for 16 hours. The solvent was distilled off in vacuo, yielding crude 2-(1H-benzimidazol-1-yl)ethanol.
Quantity
118 g
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reactant
Reaction Step One
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48.5 g
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reactant
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Quantity
400 g
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a flask were added 2.3 g benzimidazole and 40 ml tetrahydrofuran and the mixture was cooled to 10 C under nitrogen. 1.0 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 4.0 g 2-Iodoethanol were added and the mixture was heated to 50 C. for 16 hours. The mixture was quenched slowly with 50 ml water, extracted twice with ethyl acetate and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 25% methanol in ethyl acetate. A solid was obtained that was dissolved in a hot mixture of 10% methanol in ethyl acetate, cooled, filtered and dried giving 1.4 g white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
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1 g
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reactant
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Erdemir, DB Celepci, A Aktaş, P Taslimi, Y Gök… - Journal of molecular …, 2018 - Elsevier
This study contains novel a serie synthesis of N-heterocyclic carbene (NHC) precursors that 2-hydroxyethyl substituted. The NHC precursors have been prepared from 1-(2- hydroxyethyl…
Number of citations: 127 www.sciencedirect.com
D Vargas‐Oviedo, A Charris‐Molina… - ChemistrySelect, 2017 - Wiley Online Library
A quick access toward a 1,2‐dialkyl‐5‐trifluoromethylbenzimidazoles library by a three‐step synthesis sequence starting from 1‐chloro‐2‐nitro‐4‐(trifluoromethyl)benzene is described. …
E Fatos, C Duygu Barut, A Aydin, T Parham, G Yetkin… - 2018 - acikerisim.bartin.edu.tr
This study contains novel a serie synthesis of N-heterocyclic carbene (NHC) precursors that 2-hydroxyethyl substituted. The NHC precursors have been prepared from 1-(2-hydroxyethyl…
Number of citations: 0 acikerisim.bartin.edu.tr
VM Pechenina, NA Mukhina, KA Abaturova… - Pharmaceutical …, 1969 - Springer
The pharmacological activity of the compounds synthesized was estimated by their effect on rectal temperature, threshold of electrical sensitivity, and motion coordination (by the …
Number of citations: 3 link.springer.com
VM Pechenina, NA Mukhina, KA Abaturova… - Pharmaceutical …, 1971 - Springer
The preparation of esters of II by an analogous route did not succeed, since 1-(2-chloroethyl) benzimidazole loses hydrogen chloride in the presence of alcoholates with the formation of …
Number of citations: 3 link.springer.com
F Erdemir, DB Celepci, A Aktaş, Y Gök - Journal of Molecular Structure, 2020 - Elsevier
Three new 2-hydroxyethyl substituted N-heterocyclic carbene (NHC) precursors were synthesized in this study. These NHC precursors were prepared from 1-(alkyl/aryl)benzimidazole …
Number of citations: 14 www.sciencedirect.com
A Aktaş, D Barut Celepci, Y Gök - Journal of Chemical Sciences, 2019 - Springer
The direct arylation reaction has attracted attention in recent years especially because of its environment-friendly properties. In this study, we researched the synthesis of 2-hydroxyethyl …
Number of citations: 11 link.springer.com
MA El-ghamry, M Shebl, AA Saleh, SME Khalil… - Journal of Molecular …, 2022 - Elsevier
A new tridentate hydrazone ligand (HL), its Co(II), Ni(II), Cu(II) complexes (in 1:1, 1:2 molar ratios of metal to ligand), and the mixed-ligand Co(II), Ni(II), Cu(II) complexes of the ligand HL, …
Number of citations: 15 www.sciencedirect.com

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